1-Isopropyl-3-methyl-6-((3-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylic acid
CAS No.: 733810-92-9
Cat. No.: VC4810633
Molecular Formula: C17H17F3N4O4S
Molecular Weight: 430.4
* For research use only. Not for human or veterinary use.
![1-Isopropyl-3-methyl-6-((3-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylic acid - 733810-92-9](/images/structure/VC4810633.png)
Specification
CAS No. | 733810-92-9 |
---|---|
Molecular Formula | C17H17F3N4O4S |
Molecular Weight | 430.4 |
IUPAC Name | 3-methyl-6-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]-2,4-dioxo-1-propan-2-ylthieno[2,3-d]pyrimidine-5-carboxylic acid |
Standard InChI | InChI=1S/C17H17F3N4O4S/c1-6(2)24-14-11(13(25)23(4)16(24)28)10(15(26)27)9(29-14)5-8-7(3)21-22-12(8)17(18,19)20/h6H,5H2,1-4H3,(H,21,22)(H,26,27) |
Standard InChI Key | RZEDXUGEXVCOBJ-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NN1)C(F)(F)F)CC2=C(C3=C(S2)N(C(=O)N(C3=O)C)C(C)C)C(=O)O |
Introduction
Structural Elucidation and Nomenclature
The compound’s systematic name reflects its intricate architecture, which combines fused heterocyclic systems and diverse substituents. The core structure consists of a thieno[2,3-d]pyrimidine scaffold—a bicyclic system formed by fusing a thiophene ring (five-membered sulfur-containing ring) with a pyrimidine ring (six-membered di-nitrogen ring) . Key modifications include:
Core Modifications
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2,4-Dioxo-1,2,3,4-tetrahydro: Indicates two ketone groups at positions 2 and 4, with partial saturation of the pyrimidine ring .
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5-Carboxylic acid: A carboxyl group at position 5, enhancing polarity and potential for hydrogen bonding .
Substituent Analysis
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1-Isopropyl and 3-Methyl Groups: Alkyl substituents at positions 1 and 3 of the thienopyrimidine core, influencing lipophilicity and steric interactions .
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6-((3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methyl): A pyrazole ring substituted with methyl and trifluoromethyl groups, linked via a methylene bridge to position 6. The trifluoromethyl group (–CF₃) is notable for its electron-withdrawing properties and metabolic stability .
Table 1: Structural Components and Their Roles
Synthetic Strategies
The synthesis of this compound requires multi-step protocols, leveraging methodologies from thienopyrimidine and pyrazole chemistry.
Thienopyrimidine Core Synthesis
The thieno[2,3-d]pyrimidine core is typically constructed via cyclization reactions. For example, Matsumura et al. demonstrated the use of Pictet-Spengler reactions to assemble tetrahydrothienopyrimidines, which can be oxidized to introduce the 2,4-dioxo groups . Alternative routes involve cyclocondensation of thiophene derivatives with urea or thiourea analogs .
Pyrazole Moiety Incorporation
The trifluoromethylpyrazole segment is synthesized through Vilsmeier-Haack reactions, where 3,5-bis(trifluoromethyl)acetophenone reacts with hydrazine derivatives to form hydrazones, followed by cyclization . Reductive amination or alkylation links this pyrazole to the thienopyrimidine core via a methylene bridge .
Table 2: Representative Synthetic Steps
Step | Reaction Type | Reagents/Conditions | Outcome |
---|---|---|---|
1 | Cyclocondensation | Thiophene-2-carboxylic acid, urea | Thieno[2,3-d]pyrimidine scaffold |
2 | Oxidation | KMnO₄ or CrO₃ | Introduction of 2,4-dioxo groups |
3 | Pyrazole synthesis | Vilsmeier-Haack reagent | Trifluoromethylpyrazole formation |
4 | Alkylation | CH₂BrCl, K₂CO₃ | Methylene bridge installation |
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The 5-carboxylic acid group enhances aqueous solubility, counterbalancing the lipophilic effects of the isopropyl, methyl, and trifluoromethyl groups. The compound’s logP (estimated at ~2.8) suggests moderate membrane permeability .
Metabolic Stability
Target | Mechanism | Supporting Evidence |
---|---|---|
Dihydrofolate reductase | Competitive inhibition of folate binding | Structural analog studies |
EGFR Kinase | ATP-binding site obstruction | Similar thienopyrimidines |
Challenges and Future Directions
Synthetic Complexity
Multi-step synthesis introduces scalability challenges. Flow chemistry or enzymatic catalysis could optimize yield and purity .
Toxicity Profiling
The trifluoromethyl group’s persistence raises concerns about bioaccumulation. In silico toxicity prediction tools (e.g., ADMETlab) are recommended for early-stage risk assessment .
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